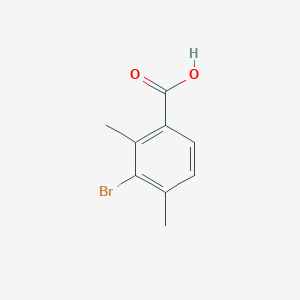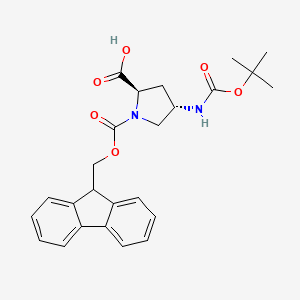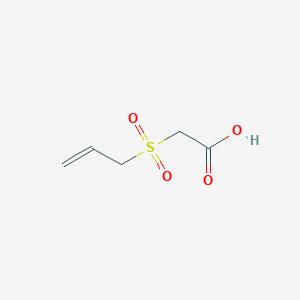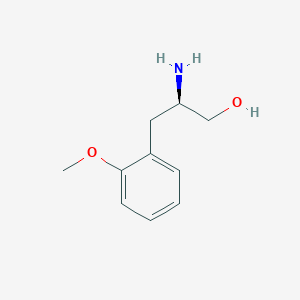
3-Bromo-2,4-dimethylbenzoic acid
Vue d'ensemble
Description
3-Bromo-2,4-dimethylbenzoic acid is a chemical compound with the molecular weight of 229.07 . It is a powder at room temperature . It has been used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . The InChI code is1S/C9H9BrO2/c1-5-3-4-7 (9 (11)12)6 (2)8 (5)10/h3-4H,1-2H3, (H,11,12) . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results .Applications De Recherche Scientifique
Synthesis of Benzo Diimidazole Derivatives
3-Bromo-2,4-dimethylbenzoic acid is involved in the synthesis of benzo diimidazole derivatives. Bromination of certain diimidazoles leads to the formation of bromo-substituted derivatives. This demonstrates the compound's role in complex chemical synthesis processes (Simonov, Koshchienko, & Belenko, 1973).
Nitration Reactions in Thiophen Derivatives
In the field of nitration reactions, this compound is used in the study of nitration of benzo thiophen derivatives. The process results in the formation of various nitrobenzo thiophens, highlighting its utility in organic synthesis and reaction studies (Cooper & Scrowston, 1972).
Antioxidant Activity Evaluation
The compound plays a significant role in the preparation of derivatives used for evaluating antioxidant activities. Studies involving the synthesis of certain benzo thiophenes and their antioxidant properties are an example of its application in medicinal chemistry (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Heterocyclic Synthesis from o-Halogeno-acids
It is also used in heterocyclic synthesis, particularly from o-halogeno-acids. This process leads to the formation of various organic compounds, showcasing its versatility in chemical synthesis (Ames & Ribeiro, 1976).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in the compound could potentially make it more reactive, allowing it to interact with its targets in unique ways.
Action Environment
The action, efficacy, and stability of 3-Bromo-2,4-dimethylbenzoic acid can be influenced by various environmental factors. These could include temperature, pH, and the presence of other molecules in the environment .
Propriétés
IUPAC Name |
3-bromo-2,4-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNANINYFIFMJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z)-3-{N-[4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3094080.png)








![(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B3094137.png)